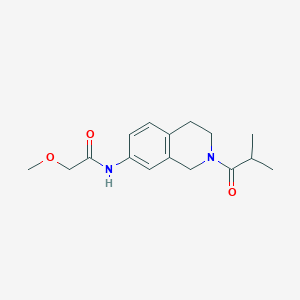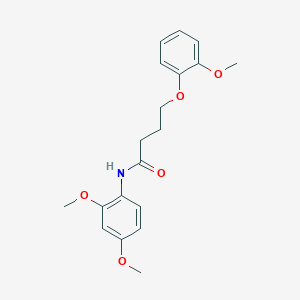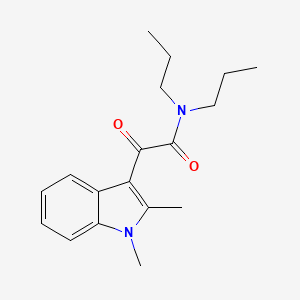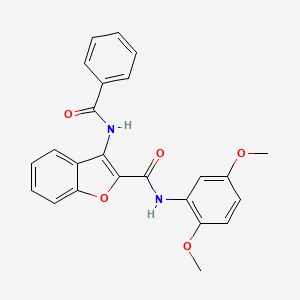![molecular formula C13H12N2O B2955692 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 51331-93-2](/img/structure/B2955692.png)
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one is a heterocyclic compound . It is also referred to as naphtholactam . This compound has been used in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analog, a novel Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a practical synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the preparation of 8-substituted xanthines, has been described . The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds resulting in most cases in more than 80% isolated yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the structure of 2,5-Dimethyl-1H-indol-6-amine, a related compound, has been characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, an efficient and general approach to oxazino[4,3-a]indole architectures has been described. The addition-cyclization cascade of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent led to the formation of the desired products .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2,5-Dimethyl-1H-indol-6-amine has a density of 1.2±0.1 g/cm³, a boiling point of 361.0±37.0 °C at 760 mmHg, and is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Antifungal Evaluation
6-Amino-1-ethylbenzo[cd]indol-2(1H)-one derivatives have been evaluated for their antifungal properties. Ergenç et al. (1990) synthesized various derivatives and tested their antifungal potency, finding some derivatives to have high antifungal efficacy (Ergenç et al., 1990).
Synthesis and Pharmaceutical Applications
Several studies have focused on the synthesis of derivatives of this compound for pharmaceutical applications. For instance, Wang et al. (2018) reported the silver-catalyzed synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles, which can be converted to benzo[cd]indol-2(1H)-ones, known for their biological and pharmaceutical significance (Wang et al., 2018).
Photoluminescence Properties
Outlaw et al. (2016) explored 6-Amino-8-cyanobenzo[1, 2-b]indolizines, which show reversible pH-dependent optical properties. These properties are valuable for developing photoluminescent materials with potential applications in sensing and imaging (Outlaw et al., 2016).
Inhibitors of Thymidylate Synthase
Varney et al. (1992) designed and synthesized benz[cd]indole-containing inhibitors of thymidylate synthase. These inhibitors, derived from substituted 6-aminobenz[cd]indol-2(1H)-ones, showed promising cytotoxic properties against cancer cells (Varney et al., 1992).
Tubulin Inhibition and Antiproliferative Activity
Romagnoli et al. (2008) identified 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole as a potent antiproliferative agent targeting tubulin, indicating its potential in cancer therapy (Romagnoli et al., 2008).
Autophagy Inhibition for Cancer Treatment
Quintana et al. (2019) identified benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors, which have implications in autophagy inhibition and potential use in cancer treatment (Quintana et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one is Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, which is a cellular mechanism involved in the degradation and recycling of cellular components .
Mode of Action
It is known to inhibit atg4b, thereby affecting the autophagy process . By inhibiting Atg4B, the compound disrupts the normal functioning of the autophagy process, which can lead to various cellular effects .
Biochemical Pathways
The inhibition of Atg4B by this compound affects the autophagy pathway . Autophagy is a critical cellular pathway involved in the degradation and recycling of cellular components. Disruption of this pathway can lead to various downstream effects, including the accumulation of damaged proteins and organelles, which can affect cell viability and function .
Result of Action
The inhibition of Atg4B and the subsequent disruption of the autophagy process by this compound can lead to various molecular and cellular effects. These may include the accumulation of damaged proteins and organelles, which can affect cell viability and function .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
. Based on its structure, it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be through hydrogen bonding or hydrophobic interactions .
Cellular Effects
It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
6-amino-1-ethylbenzo[cd]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXPPDSORWBMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID7970869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B2955615.png)
![6-(4-Ethoxy-3-methylbenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2955616.png)




![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)methanesulfonamide](/img/structure/B2955623.png)
![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-phenylethanol](/img/structure/B2955625.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2955627.png)
![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955630.png)
